Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-
Description
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- (CAS: 155106-50-6) is an aromatic amine derivative with the molecular formula C₁₄H₁₅NO. Its structure comprises an aniline group substituted with a phenoxy moiety bearing two methyl groups at the 2- and 3-positions (Figure 1). The compound is synthesized via nucleophilic substitution or coupling reactions, often involving halogenated intermediates. Key properties include:
Properties
CAS No. |
951913-94-3 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10,16H2,1-2H3 |
InChI Key |
MIAKMSOFFPAGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- typically involves the reaction of 4-aminobenzyl alcohol with 2,3-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes and Ketones
The primary amine group readily undergoes condensation with carbonyl compounds to form Schiff bases (imines). This reaction is facilitated by mild acidic or neutral conditions:
-
Example : Reaction with formaldehyde yields a methylene-linked imine derivative.
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Applications : Schiff bases are intermediates in synthesizing pharmaceuticals and agrochemicals.
Alkylation and Acylation Reactions
The amine group acts as a nucleophile in reactions with alkyl halides or acyl chlorides:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylated derivative | Anhydrous, base (e.g., K₂CO₃) |
| Acylation | Acetyl chloride | N-Acetylated compound | Room temperature, DCM |
-
Mechanism : Nucleophilic substitution (Sₙ2) for alkylation; nucleophilic acyl substitution for acylation.
-
Outcome : Enhanced lipophilicity or altered biological activity.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at the para position relative to the amino group:
| Reaction | Reagents | Product | Directing Effects |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro derivative | Amino group directs para |
| Sulfonation | SO₃, H₂SO₄ | 4-Sulfo derivative | Phenoxy group modulates reactivity |
-
Key Factor : The phenoxy group’s electron-donating (+M) effect competes with the amino group’s directing influence.
Oxidation Reactions
The amine moiety oxidizes to nitroso or nitro derivatives under controlled conditions:
-
Conditions :
-
Nitroso : Mild oxidation (H₂O₂, pH 4–6).
-
Nitro : Strong oxidation (KMnO₄, acidic).
-
-
Applications : Nitro derivatives serve as precursors for dyes and explosives.
Diazotization and Azo Coupling
The compound forms diazonium salts at low temperatures (0–5°C), enabling coupling with electron-rich aromatics:
-
Example : Coupling with phenol derivatives yields brightly colored azo compounds.
-
Significance : Azo dyes are widely used in textile and biomedical imaging.
Sulfonamide Formation
Reaction with sulfonyl chlorides produces sulfonamides:
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to its unique substituents:
| Analog | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 4-Methylaniline | Lacks phenoxy group | Less steric hindrance in substitution |
| 2-Aminophenol | Hydroxyl substituent | Higher susceptibility to oxidation |
| 4-(2,4-Dimethylphenoxy)-3-CF₃-aniline | Trifluoromethyl group | Enhanced electrophilic substitution |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The phenoxy group stabilizes transition states via resonance, facilitating reactions with electrophiles.
-
Oxidative Pathways : Electron-donating methyl groups retard oxidation compared to unsubstituted anilines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to benzenamine derivatives exhibit significant anticancer properties. For instance, certain aryloxy phenol derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide synthases (NOS), which are implicated in cancer progression. These compounds demonstrated effective inhibition of various NOS isozymes, suggesting potential therapeutic applications in cancer treatment .
1.2 Neuroprotective Properties
Research has highlighted the potential of benzenamine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Compounds based on similar structures have shown promising acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and improving cognitive function . The design and synthesis of these compounds involved molecular docking studies that elucidated their binding interactions with acetylcholinesterase enzymes.
Materials Science
2.1 Polymer Industry Applications
Benzenamine derivatives are utilized as intermediates in the synthesis of various polymers and plastics. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives . The modification of polymer properties through these compounds has been extensively studied, leading to improved performance characteristics.
2.2 Synthesis of Functional Materials
The compound has been explored for its role in developing functional materials such as sensors and catalysts. Its ability to participate in various organic reactions allows it to serve as a building block for more complex structures used in advanced materials . These applications are particularly relevant in the field of organic electronics and photonics.
Environmental Applications
3.1 Bioremediation Potential
Research indicates that benzenamine derivatives may have applications in environmental remediation efforts. Their chemical structure allows them to interact with pollutants, potentially aiding in the degradation of harmful substances in contaminated environments . Studies on the biodegradability of these compounds are ongoing, with promising results suggesting their utility in bioremediation strategies.
Case Studies
Mechanism of Action
The mechanism by which Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their distinguishing features:
Physicochemical Properties
- Electron Effects: The 2,3-dimethylphenoxy group in the target compound donates electrons via methyl groups, enhancing nucleophilic aromatic substitution reactivity. In contrast, 4-[2-nitro-4-(trifluoromethyl)phenoxy]aniline (CAS 24219-87-2) has electron-withdrawing substituents, reducing electron density on the aromatic ring and directing electrophilic attacks to specific positions .
- Solubility :
Research Findings and Trends
- Synthetic Methods : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to synthesize triazole-containing benzenamines, ensuring high regioselectivity .
- Toxicity Trends : Amine derivatives with halogen substituents (e.g., chloro, bromo) often show higher cytotoxicity than methyl- or methoxy-substituted analogs .
Biological Activity
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- is a substituted aniline derivative. The presence of the dimethylphenoxy group may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, analogs of benzenamine derivatives have shown the ability to scavenge free radicals effectively. In studies measuring DPPH radical scavenging activity, certain derivatives demonstrated up to 93% inhibition, suggesting a strong antioxidant potential that may be beneficial in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
Compounds related to benzenamine have been noted for their anti-inflammatory activities. Specifically, studies on phenoxy methyl derivatives have shown promising results in reducing inflammation in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
3. Antimicrobial Activity
Benzenamine derivatives have been evaluated for their antimicrobial properties against a range of pathogens. In vitro studies demonstrate that certain compounds exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar phenoxy groups showed inhibition zones ranging from 16 to 25 mm against Staphylococcus aureus and Escherichia coli .
The biological activity of benzenamine derivatives can often be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many phenoxy methyl derivatives act as enzyme inhibitors, particularly targeting tyrosinase in melanin production pathways. This property is particularly relevant in developing treatments for hyperpigmentation disorders .
- Transporter Binding : Some studies highlight the interaction of similar compounds with serotonin transporters (SERT), which may contribute to their neuropharmacological effects. The binding affinity has been quantified, showing selective interactions that could lead to therapeutic applications in mood disorders .
Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant potential of various benzenamine analogs, it was found that compounds exhibiting a hydroxyl group showed enhanced scavenging activity against DPPH radicals compared to those without this functional group. The most effective analogs were able to reduce oxidative stress markers in cell cultures significantly.
Study 2: Antimicrobial Screening
A comprehensive screening of benzenamine derivatives against common pathogens revealed that compounds with the dimethylphenoxy substitution displayed superior antimicrobial activity compared to their unsubstituted counterparts. The results indicated potential applications in developing new antimicrobial agents.
Data Summary
Q & A
Q. What are the common synthetic routes for synthesizing Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- and its derivatives?
Methodological Answer: The compound and its analogs are typically synthesized via condensation reactions. For example, hydrazide derivatives can be prepared by reacting substituted benzaldehyde hydrazides with 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide under reflux in ethanol. Yields range from 77% to 81%, with purification via recrystallization . Key reagents include acetic acid catalysts and ethanol as the solvent. For related oxadiazole scaffolds, oxidizing agents like KMnO₄ or reducing agents (e.g., LiAlH₄) may be used to modify functional groups .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Melting Point Analysis: Determined via capillary tube method (e.g., 166–168°C for hydrazide derivatives) .
- Spectroscopy:
- IR: Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3200 cm⁻¹).
- NMR: ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
- Mass Spectrometry (EIMS): Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S) validate molecular weight .
Q. What solvents and conditions are optimal for studying its stability?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for spectroscopic studies. Stability tests should include:
Q. How can basic reactivity profiles (e.g., nucleophilic substitution) be investigated?
Methodological Answer:
- Nucleophilic Attack: React with sodium methoxide in methanol to test substitution at the oxadiazole sulfur. Monitor via TLC.
- Electrophilic Aromatic Substitution: Bromination using Br₂/FeBr₃ to assess para/ortho-directing effects of the dimethylphenoxy group .
Q. What strategies are used to determine solubility for formulation studies?
Methodological Answer:
- Solubility Parameters: Use the Hansen solubility model with solvents like ethanol, acetone, and chloroform.
- Hildebrand Theory: Calculate solubility parameters (δ) from group contribution methods .
Advanced Research Questions
Q. How can computational chemistry predict electronic properties and reaction pathways?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles).
- Reaction Thermodynamics: Calculate ΔG and ΔH for key steps (e.g., hydrazide formation) using Gaussian09 .
- MD Simulations: Model solvent interactions in explicit water using GROMACS .
Q. How to resolve contradictions between experimental and theoretical NMR data?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C.
- Isotopic Labeling: Use ¹³C-labeled analogs to resolve overlapping signals.
- Cross-Validation: Compare experimental shifts with computed values (e.g., via ACD/Labs or ChemDraw) .
Q. What mechanistic insights explain regioselectivity in substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated analogs.
- Trapping Intermediates: Use in-situ IR to detect nitrene or carbene intermediates during oxadiazole formation .
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
Methodological Answer:
- In Vitro Assays: Test derivatives against enzyme targets (e.g., acetylcholinesterase) using Ellman’s method.
- Molecular Docking: AutoDock Vina to predict binding poses with active sites (e.g., cytochrome P450).
- Pharmacophore Modeling: Identify critical substituents (e.g., nitro groups) using Discovery Studio .
Q. What thermodynamic and kinetic studies are relevant for industrial-scale reaction optimization?
Methodological Answer:
- Calorimetry: Measure reaction enthalpy (ΔH) via DSC. For example, similar compounds exhibit ΔH ~ -120 kJ/mol for exothermic steps .
- Arrhenius Analysis: Determine activation energy (Eₐ) by varying temperatures (25–80°C) and monitoring rate constants via UV-Vis.
- Scale-Up Simulations: Use Aspen Plus to model heat transfer and mixing efficiency in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
